4-(5-Bromo-2-chlorobenzyl)phenol
Overview
Description
4-(5-Bromo-2-chlorobenzyl)phenol is an organic compound with the molecular formula C13H10BrClO. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a 5-bromo-2-chlorobenzyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 4-(5-Bromo-2-chlorobenzyl)phenol typically involves the demethylation of 5-bromo-2-chloro-4’-methoxydiphenylmethane using hydrobromic acid and glacial acetic acid . The reaction conditions are mild and safe, resulting in high purity and yield. Industrial production methods often focus on optimizing these conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
4-(5-Bromo-2-chlorobenzyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(5-Bromo-2-chlorobenzyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-chlorobenzyl)phenol involves its interaction with specific molecular targets. In the context of its use in pharmaceuticals, it acts as an intermediate in the synthesis of drugs that inhibit sodium-glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys . This inhibition helps in lowering blood glucose levels in patients with type 2 diabetes .
Comparison with Similar Compounds
4-(5-Bromo-2-chlorobenzyl)phenol can be compared with similar compounds such as:
- 4-(5-Bromo-2-chlorophenyl)methylphenol
- 4-(2-Chlorobenzoyl)phenol
- 5-Bromo-2-chlorobenzoic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(5-bromo-2-chlorophenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8,16H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQCYSDEAYXXTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726338 | |
Record name | 4-[(5-Bromo-2-chlorophenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864070-18-8 | |
Record name | 4-[(5-Bromo-2-chlorophenyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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